molecular formula C11H16O4 B1588811 2-(3,4,5-Trimethoxyphenyl)ethanol CAS No. 37785-48-1

2-(3,4,5-Trimethoxyphenyl)ethanol

Cat. No. B1588811
CAS RN: 37785-48-1
M. Wt: 212.24 g/mol
InChI Key: CMHJWVUNNCFNOH-UHFFFAOYSA-N
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Description

“2-(3,4,5-Trimethoxyphenyl)ethanol” is a chemical compound with the molecular formula C11H16O4 . Its average mass is 212.242 Da and its monoisotopic mass is 212.104858 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring with three methoxy groups attached at the 3rd, 4th, and 5th positions, and an ethanol group attached at the 2nd position .


Physical And Chemical Properties Analysis

“this compound” has a melting point of 100℃ and a boiling point of 179-180 °C (Press: 11 Torr). Its density is 1.106±0.06 g/cm3 (20 ºC 760 Torr). The pKa is predicted to be 14.72±0.10 .

Scientific Research Applications

Molecular Structure and Reactivity Studies

Studies on molecules closely related to 2-(3,4,5-Trimethoxyphenyl)ethanol have provided insights into their structural and electronic properties, which are crucial for understanding their reactivity and potential applications in various fields, including material science and organic synthesis. For instance, a density functional theory study on the structure, FT-IR, NBO, HOMO and LUMO, MEP, and first order hyperpolarizability of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one reveals detailed information on the electronic structure and potential reactivity of similar compounds (Mary et al., 2015).

Catalytic Applications

Research into the catalytic properties of materials derived from or related to this compound has shown potential in the field of renewable energy and green chemistry. For example, studies on the catalytic conversion of ethanol, which shares functional similarities with this compound, on carbon catalysts have highlighted the utility of these materials in producing valuable chemicals and fuels from bioethanol (Szymański et al., 1994).

Environmental and Green Chemistry

Investigations into the oxidation of lignin model compounds, which mimic the structural features of this compound, with chlorine dioxide have provided insights into environmentally friendly methods for the processing of lignin, a major component of biomass. This research is significant for the development of sustainable methods for the utilization of lignin and the production of green chemicals (Nie et al., 2014).

Interaction with Biological Molecules

The interaction of zinc salophen complexes with biologically relevant anions, studied in the context of recognizing inorganic phosphates and nucleotides, highlights the potential of structurally related compounds like this compound in the field of biochemical sensing and molecular recognition. Such studies contribute to the development of new diagnostic tools and therapeutic agents (Cano et al., 2009).

properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHJWVUNNCFNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442090
Record name 2-(3,4,5-trimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37785-48-1
Record name 2-(3,4,5-trimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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